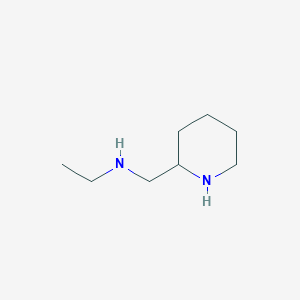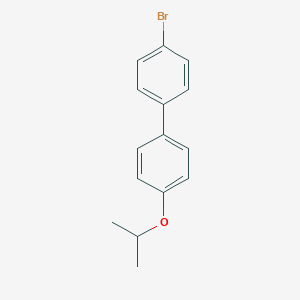
4-Bromo-4'-isopropyloxybiphenyl
Übersicht
Beschreibung
4-Bromo-4’-isopropyloxybiphenyl is an organic compound with the molecular formula C15H15BrO and a molecular weight of 291.19 g/mol . It is a biphenyl derivative where a bromine atom is substituted at the 4-position of one phenyl ring and an isopropoxy group at the 4’-position of the other phenyl ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods: Industrial production of 4-Bromo-4’-isopropyloxybiphenyl often involves large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-4’-isopropyloxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding biphenyl derivatives with different functional groups.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation reactions can produce biphenyl ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Bromo-4’-isopropyloxybiphenyl is utilized in several scientific research fields, including:
Wirkmechanismus
The mechanism of action of 4-Bromo-4’-isopropyloxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may bind to enzymes or receptors, altering their activity and providing insights into their function. The exact pathways and molecular targets can vary based on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-4’-hydroxybiphenyl: A biphenyl derivative with a hydroxyl group instead of an isopropoxy group.
4-Bromobenzaldehyde: An aryl bromide with an aldehyde functional group.
Comparison: 4-Bromo-4’-isopropyloxybiphenyl is unique due to the presence of both a bromine atom and an isopropoxy group, which confer distinct chemical reactivity and physical properties. Compared to 4-Bromo-4’-hydroxybiphenyl, the isopropoxy group provides different solubility and steric effects. In contrast to 4-Bromobenzaldehyde, the biphenyl structure offers increased rigidity and potential for further functionalization .
Eigenschaften
IUPAC Name |
1-bromo-4-(4-propan-2-yloxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXISYYIKGVKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602283 | |
| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153486-91-0 | |
| Record name | 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)
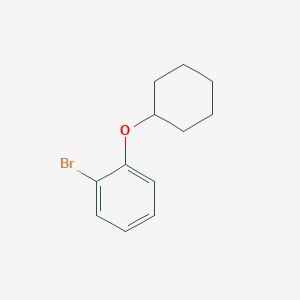
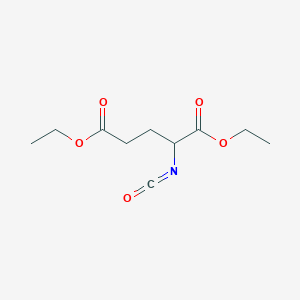
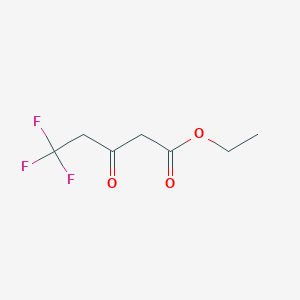
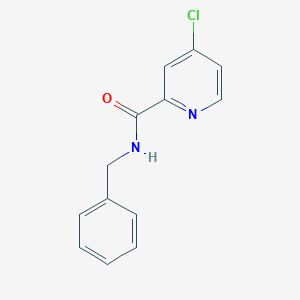
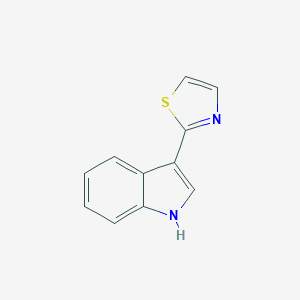
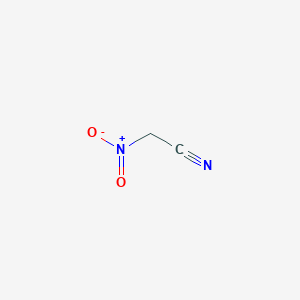


![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
